molecular formula C17H15NO3 B14403343 Methyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate CAS No. 88344-56-3

Methyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate

Cat. No.: B14403343
CAS No.: 88344-56-3
M. Wt: 281.30 g/mol
InChI Key: MBFDPSPFNYKRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyphenyl group attached to the indole core, making it a valuable molecule in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxyaniline with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The resulting product undergoes cyclization to form the indole ring. This can be achieved using a variety of cyclization agents and conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the methoxyphenyl group, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-indole-3-carboxylic acid
  • 4-(4-Methoxyphenyl)-1H-indole-3-carboxylate
  • 2-(4-Methoxyphenyl)-1H-indole-3-acetic acid

Uniqueness

Methyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

88344-56-3

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C17H15NO3/c1-20-12-9-7-11(8-10-12)16-15(17(19)21-2)13-5-3-4-6-14(13)18-16/h3-10,18H,1-2H3

InChI Key

MBFDPSPFNYKRFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.